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molecular formula C19H21NO3 B8381353 4-(p-Methylhydrocinnamamido)benzoic acid, ethyl ester

4-(p-Methylhydrocinnamamido)benzoic acid, ethyl ester

Cat. No. B8381353
M. Wt: 311.4 g/mol
InChI Key: ZRBJXULNRPSXRQ-UHFFFAOYSA-N
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Patent
US04536346

Procedure details

A solution of 15 g. of 3-(4-methylphenyl)propionyl chloride in 100 ml. of dichloromethane is created with stirring with a solution of 15 g. of benzocaine and 9.13 g. of triethylamine in 100 ml. of dichloromethane. The mixture is stirred overnight, then washed with 100 ml. each of 10% hydrochloric acid, water, and brine, then dried with magnesium sulfate, and evaporated to yield a solid. This solid is crystallized from 200 ml. of acetonitrile and dried in vacuo, giving 22.08 g. of the desired product, m.p. 154°-155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10](Cl)=[O:11])=[CH:4][CH:3]=1.[CH3:13][CH2:14][O:15][C:16]([C:18]1[CH:19]=[CH:20][C:21]([NH2:24])=[CH:22][CH:23]=1)=[O:17].C(N(CC)CC)C>ClCCl>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([NH:24][C:21]2[CH:20]=[CH:19][C:18]([C:16]([O:15][CH2:14][CH3:13])=[O:17])=[CH:23][CH:22]=2)=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)CCC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C=1C=CC(=CC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring with a solution of 15 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each of 10% hydrochloric acid, water, and brine, then dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a solid
CUSTOM
Type
CUSTOM
Details
This solid is crystallized from 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of acetonitrile and dried in vacuo
CUSTOM
Type
CUSTOM
Details
giving 22.08 g

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(CCC(=O)NC2=CC=C(C(=O)OCC)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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